

Practical guide for SID-852843 use in a laboratory setting

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Compound of Interest

Compound Name: SID-852843

Cat. No.: B1663236

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Practical Guide for the Laboratory Use of SID-852843

Application Notes and Protocols for Researchers

Introduction: **SID-852843** is a potent and selective small molecule inhibitor of the West Nile Virus (WNV) NS2B-NS3 proteinase.[1] The NS3 proteinase is crucial for the cleavage of the viral polyprotein, a process essential for the maturation and replication of flaviviruses like WNV. **SID-852843** acts as a reversible, allosteric inhibitor, preventing the formation of the functional conformation of the NS3 proteinase. This compound has been identified as a valuable tool for virology research, particularly in the study of WNV replication and the development of potential antiviral therapeutics.

Chemical Properties:

- Synonyms: Benzoic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester
- CAS Number: 909859-19-4[2]
- Molecular Formula: C₁₇H₁₅N₃O₅S[2]
- Molecular Weight: 373.38 g/mol

Quantitative Data

Parameter	Value	Target	Reference
IC50	0.105 μ M	WNV NS2B-NS3 protease	[1] [3] [4]

Experimental Protocols

In Vitro WNV NS2B-NS3 Protease Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of **SID-852843** against the WNV NS2B-NS3 protease.

Materials:

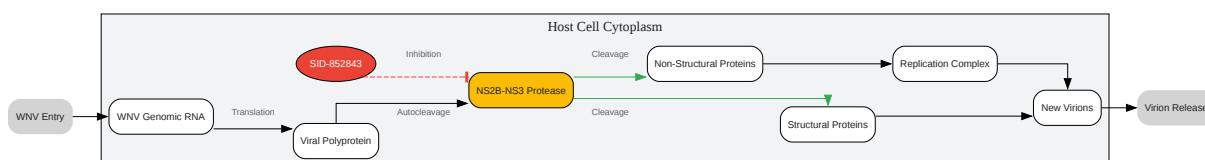
- **SID-852843** (dissolved in DMSO)
- Recombinant WNV NS2B-NS3 protease
- FRET-based protease substrate (e.g., a peptide with a fluorophore and a quencher separated by the protease cleavage site)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)
- 384-well black microplates
- Fluorescence plate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **SID-852843** in DMSO. A typical starting concentration range would be from 100 μ M to 1 nM.
- **Assay Plate Preparation:** Add 1 μ L of the diluted **SID-852843** or DMSO (for control wells) to the wells of a 384-well plate.
- **Enzyme Addition:** Add 20 μ L of the WNV NS2B-NS3 protease solution (at a predetermined optimal concentration) in assay buffer to each well.

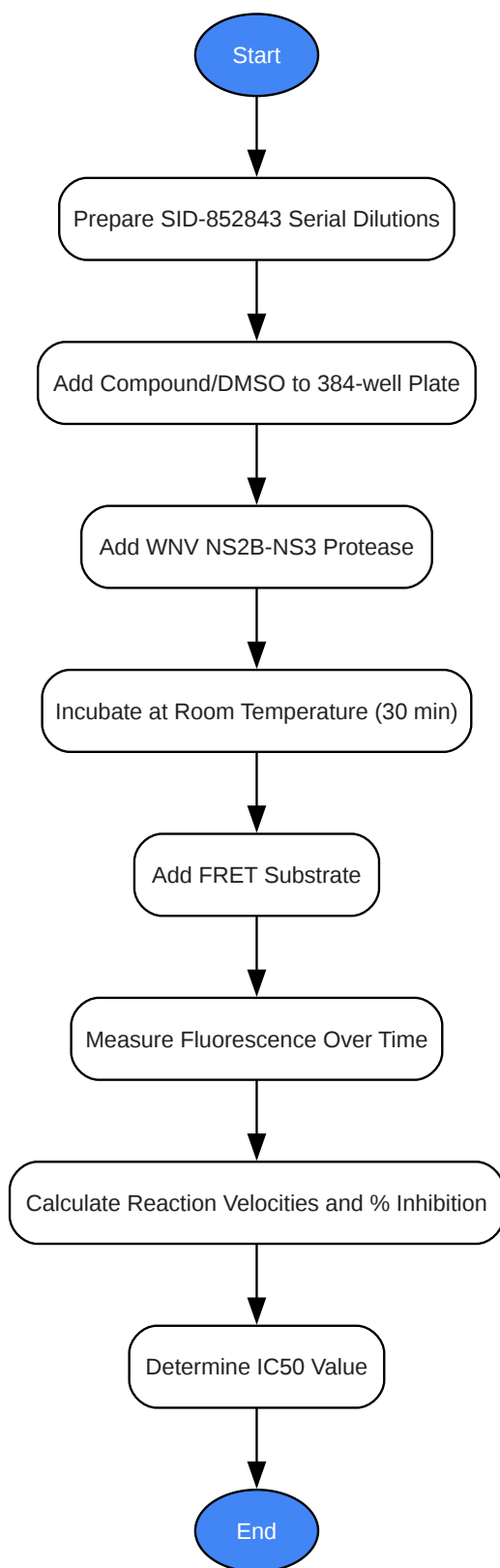
- Incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
- Substrate Addition: Add 20 μ L of the FRET substrate solution in assay buffer to each well to initiate the enzymatic reaction.
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at 340 nm and emission at 490 nm, depending on the specific FRET pair used). Read the plate every minute for 30-60 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
 - Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a dose-response curve to determine the IC₅₀ value of **SID-852843**.

Visualizations



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Caption: WNV Lifecycle and **SID-852843** Inhibition Pathway.



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Caption: Workflow for WNV Protease Inhibition Assay.

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